Cas no 2680775-05-5 (4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid)

4-ブロモ-3,5-ジクロロ-2-(2,2,2-トリフルオロアセトアミド)安息香酸は、高度に官能基化された芳香族化合物であり、有機合成や医薬品中間体としての応用が期待される。ブロモ、ジクロロ、トリフルオロアセトアミドといった多様な置換基を有し、分子の反応性や選択性を精密に制御可能である。特に、フッ素原子の導入により代謝安定性が向上し、医薬品開発におけるリード化合物としての有用性が高い。また、カルボキシル基を有するため、さらなる誘導体化が容易であり、多様な骨格構築に寄与する。その特異的な構造から、創薬化学や材料科学分野での活用が注目されている。

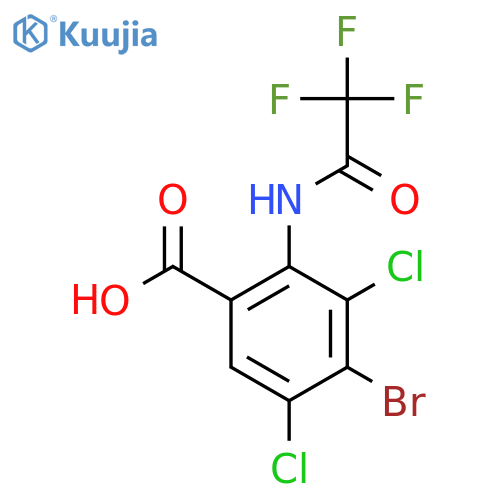

2680775-05-5 structure

商品名:4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid

4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid

- 2680775-05-5

- EN300-28301903

- 4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid

-

- インチ: 1S/C9H3BrCl2F3NO3/c10-4-3(11)1-2(7(17)18)6(5(4)12)16-8(19)9(13,14)15/h1H,(H,16,19)(H,17,18)

- InChIKey: BUTPXIYYESSBJP-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC(C(=O)O)=C(C=1Cl)NC(C(F)(F)F)=O)Cl

計算された属性

- せいみつぶんしりょう: 378.86255g/mol

- どういたいしつりょう: 378.86255g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 382

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28301903-1.0g |

4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |

2680775-05-5 | 95.0% | 1.0g |

$1429.0 | 2025-03-19 | |

| Enamine | EN300-28301903-2.5g |

4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |

2680775-05-5 | 95.0% | 2.5g |

$2800.0 | 2025-03-19 | |

| Enamine | EN300-28301903-0.1g |

4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |

2680775-05-5 | 95.0% | 0.1g |

$1257.0 | 2025-03-19 | |

| Enamine | EN300-28301903-0.05g |

4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |

2680775-05-5 | 95.0% | 0.05g |

$1200.0 | 2025-03-19 | |

| Enamine | EN300-28301903-5.0g |

4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |

2680775-05-5 | 95.0% | 5.0g |

$4143.0 | 2025-03-19 | |

| Enamine | EN300-28301903-0.5g |

4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |

2680775-05-5 | 95.0% | 0.5g |

$1372.0 | 2025-03-19 | |

| Enamine | EN300-28301903-10.0g |

4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |

2680775-05-5 | 95.0% | 10.0g |

$6144.0 | 2025-03-19 | |

| Enamine | EN300-28301903-5g |

4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |

2680775-05-5 | 5g |

$4143.0 | 2023-09-07 | ||

| Enamine | EN300-28301903-0.25g |

4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |

2680775-05-5 | 95.0% | 0.25g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-28301903-1g |

4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |

2680775-05-5 | 1g |

$1429.0 | 2023-09-07 |

4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

2680775-05-5 (4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid) 関連製品

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬